(1H-Imidazo[4,5-b]pyridin-6-yl)methanamine
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Overview
Description
(1H-Imidazo[4,5-b]pyridin-6-yl)methanamine is a heterocyclic compound that features an imidazo-pyridine core structure. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The imidazo-pyridine scaffold is known for its versatility and ability to interact with biological targets, making it a valuable structure in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with glyoxal in the presence of an acid catalyst, followed by reduction to yield the desired compound. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions: (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazo-pyridine derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the functional groups attached to the imidazo-pyridine core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides or amines; reactions may require catalysts or specific pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo-pyridine N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(1H-Imidazo[4,5-b]pyridin-6-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of materials with specific properties, such as luminescent materials for optoelectronic devices.
Mechanism of Action
The mechanism of action of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with DNA to disrupt cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms, known for its broad range of biological activities.
Pyridine: A six-membered heterocyclic compound with one nitrogen atom, widely used in pharmaceuticals and agrochemicals.
Indole: A bicyclic structure containing a benzene ring fused to a pyrrole ring, known for its presence in many natural products and pharmaceuticals.
Uniqueness: (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine is unique due to its imidazo-pyridine core, which combines the properties of both imidazole and pyridine. This structure provides a versatile platform for chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
267876-24-4 |
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Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
1H-imidazo[4,5-b]pyridin-6-ylmethanamine |
InChI |
InChI=1S/C7H8N4/c8-2-5-1-6-7(9-3-5)11-4-10-6/h1,3-4H,2,8H2,(H,9,10,11) |
InChI Key |
MEWAEQZMKCHYPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC=N2)CN |
Origin of Product |
United States |
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